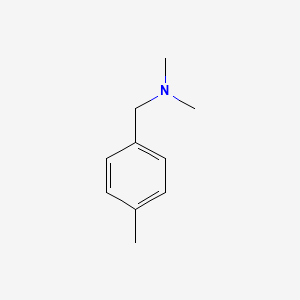

Benzenemethanamine, N,N,4-trimethyl-

Description

Significance and Research Context in Organic Chemistry

In the realm of organic chemistry, Benzenemethanamine, N,N,4-trimethyl- is recognized for its role as a reagent and a precursor in the synthesis of more complex molecules. Its utility is often associated with the reactivity of its tertiary amine and the specific steric and electronic properties conferred by the trimethylated structure. This compound and its analogues are explored in the development of novel synthetic methodologies. For instance, related N-benzylamines are used in reactions where the benzyl (B1604629) group acts as a protecting group for amines, which can later be removed by hydrogenolysis.

Structural Classification and Relevance within Substituted Amines

Benzenemethanamine, N,N,4-trimethyl- is classified as a tertiary arylalkylamine. nih.gov This class of compounds is characterized by an amino group attached to an alkyl chain, which in turn is bonded to an aryl group. The aryl group in this case is a toluene (B28343) moiety, and the amine is tertiary, meaning the nitrogen atom is bonded to three carbon atoms. nih.gov Substituted amines are fundamental in a wide range of chemical and biological processes. The specific substitution pattern of Benzenemethanamine, N,N,4-trimethyl- influences its basicity, nucleophilicity, and steric hindrance, which are critical factors in its chemical behavior and potential applications.

Table 1: Chemical and Physical Properties of Benzenemethanamine, N,N,4-trimethyl-

| Property | Value | Source |

| Molecular Formula | C10H15N | nih.gov |

| Molecular Weight | 149.23 g/mol | nih.gov |

| IUPAC Name | N,N-dimethyl-1-(4-methylphenyl)methanamine | nih.gov |

| CAS Number | 4052-88-4 | nih.gov |

| InChIKey | JAOPKYRWYXCGOQ-UHFFFAOYSA-N | nih.gov |

This table is interactive. Click on the headers to sort.

Historical Development and Early Research Contributions Pertaining to Arylalkylamines

The study of arylalkylamines dates back to the early days of organic chemistry, driven by the discovery of their presence in natural products and their diverse physiological effects. Early research in the 20th century focused on the synthesis and characterization of various arylalkylamines, laying the groundwork for the development of numerous pharmaceuticals and agrochemicals. taylorandfrancis.com The discovery of melatonin, an indoleamine (a type of arylalkylamine), in 1958 by Aaron B. Lerner and his team, highlighted the significant biological roles these compounds can play. wikipedia.org The development of synthetic methods, such as the synthesis of tertiary arylalkylamines from aryl Grignard reagents published in 1966, expanded the toolkit for chemists to create novel derivatives with specific properties. nih.gov These foundational studies paved the way for the investigation of more complex and specifically substituted arylalkylamines like Benzenemethanamine, N,N,4-trimethyl-.

Overview of Research Trajectories and Academic Interest

Current research involving Benzenemethanamine, N,N,4-trimethyl- and related compounds often falls into several key areas. In synthetic organic chemistry, there is ongoing interest in developing more efficient and selective methods for their synthesis and for their use as catalysts or specialized reagents. orgsyn.orgresearchgate.net For example, similar N-substituted benzylamines are utilized in the preparation of N-methylamides and other amine derivatives. clockss.org

Furthermore, the broader class of arylalkylamines continues to be a focus of medicinal chemistry due to their interactions with biological targets. researchgate.net While specific research on the biological activity of Benzenemethanamine, N,N,4-trimethyl- is not extensively documented in publicly available literature, its structural motifs are present in molecules with known bioactivity. The academic interest in this compound is often driven by its utility as a well-defined building block for creating larger, more complex molecules with potential applications in materials science and pharmaceuticals. The existence of patents related to this chemical structure suggests its application in proprietary industrial processes. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)8-11(2)3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOPKYRWYXCGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193533 | |

| Record name | Benzenemethanamine, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4052-88-4 | |

| Record name | N,N,4-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N,N,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N,N,4-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Benzenemethanamine, N,n,4 Trimethyl

Established Synthetic Pathways

Traditional methods for the synthesis of tertiary amines like Benzenemethanamine, N,N,4-trimethyl- are well-documented and widely practiced in organic chemistry. These pathways often rely on foundational reactions such as direct alkylation, reductive amination, and the chemical modification of functional group precursors.

Alkylation Reactions for Amine Formation

Direct alkylation is a fundamental approach to forming C-N bonds. In the context of synthesizing Benzenemethanamine, N,N,4-trimethyl-, a common strategy involves the reaction of a suitable benzyl (B1604629) halide with dimethylamine (B145610). For instance, 4-methylbenzyl chloride can be treated with N,N-dimethylamine to yield the desired tertiary amine. This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the chloride.

A more specific and controlled method for methylation is the Eschweiler-Clarke reaction . This reaction methylates a primary or secondary amine using an excess of formic acid and formaldehyde (B43269). wikipedia.org To synthesize the target compound, one could start with 4-methylbenzylamine (B130917) (a primary amine). The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid acting as a hydride donor. wikipedia.orgjk-sci.com The process repeats to methylate the resulting secondary amine (N,4-dimethylbenzylamine) to the final tertiary amine product. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts, which can be a side product in reactions using other alkylating agents like methyl iodide. wikipedia.org

Reductive Amination Approaches

Reductive amination is a powerful and frequently employed method for synthesizing amines. koreascience.kr This process involves the reaction of a carbonyl compound, in this case, 4-methylbenzaldehyde, with a secondary amine, dimethylamine. The initial reaction forms an iminium ion, which is subsequently reduced in the same reaction vessel to the target tertiary amine.

This two-step, one-pot sequence is highly efficient. A variety of reducing agents can be used, each with specific characteristics. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation because it is selective, capable of reducing the iminium ion intermediate much faster than the starting aldehyde. koreascience.kr Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and borohydride (B1222165) exchange resin (BER), which can offer excellent yields and simpler work-up procedures. koreascience.kr

Interactive Table: Comparison of Reducing Agents for the Reductive Amination of 4-Methylbenzaldehyde with Dimethylamine

| Reducing Agent | Typical Conditions | Key Advantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control | Selective for iminium ions over carbonyls. koreascience.kr |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic alternative to NaBH₃CN. |

| Borohydride Exchange Resin (BER) | Ethanol, Et₃NHCl | Simple work-up (reagent removed by filtration), good yields. koreascience.kr |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | High atom economy, produces water as the only byproduct. rsc.org |

Precursor Transformation Strategies

Another established route involves the transformation of a functional group precursor that already contains the necessary carbon-nitrogen framework. A primary example is the reduction of a tertiary amide. The synthesis would begin by reacting 4-methylbenzoyl chloride with dimethylamine to form the intermediate amide, N,N,4-trimethylbenzamide . This amide can then be reduced to the corresponding amine.

Strong reducing agents are required for this transformation, as amides are relatively stable functional groups. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, capable of completely reducing the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), yielding Benzenemethanamine, N,N,4-trimethyl-. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk

Advanced and Emerging Synthetic Techniques

Recent advances in chemical synthesis have focused on developing more efficient, selective, and environmentally sustainable methods. These include novel catalytic systems and approaches that adhere to the principles of green chemistry.

Catalytic Synthesis Methods

Catalytic reductive amination represents a significant advancement over methods that use stoichiometric hydride reagents. These processes often utilize molecular hydrogen (H₂) as the reductant, which is atom-economical and generates no waste byproducts. A range of metal catalysts have been shown to be effective, including those based on cobalt, ruthenium, and platinum. fao.orgmdpi.comresearchgate.net For example, cobalt nanoparticles housed in N-doped carbon have been used for the reductive amination of aromatic aldehydes with various amines under hydrogen pressure. mdpi.com Similarly, platinum nanowires have been demonstrated as a highly efficient catalyst for the reductive alkylation of aldehydes with secondary amines under mild conditions. fao.org

Another advanced strategy is the "borrowing hydrogen" or "hydrogen transfer" methodology. In this approach, an alcohol serves as the alkylating agent in a process catalyzed by a transition metal complex, such as those containing iridium or ruthenium. organic-chemistry.org For the synthesis of the target molecule, this would involve reacting 4-methylbenzyl alcohol with dimethylamine. The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes reductive amination, with the hydrogen "borrowed" from the alcohol being used for the final reduction step. This method avoids the need to prepare and isolate the aldehyde separately.

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of Benzenememethanamine, N,N,4-trimethyl-, these principles can be applied in several ways. The use of catalytic reductive amination with H₂ is inherently greener than using metal hydrides, which produce stoichiometric amounts of waste. fao.orgmdpi.com

Efforts have also been made to replace hazardous solvents and reagents. Some procedures for reductive amination have been developed to work in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. rsc.orgorganic-chemistry.org Furthermore, simplified versions of established reactions, such as the Eschweiler-Clarke reaction, have been developed. A recent modification shows that formaldehyde can act as both the carbon source and the reducing agent, eliminating the need for formic acid and allowing the reaction to proceed under neutral conditions, which is beneficial for acid-sensitive molecules. organic-chemistry.org These innovations contribute to making the synthesis of tertiary amines more sustainable and efficient. rsc.org

Formation in Complex Chemical Processes

The generation of Benzenemethanamine, N,N,4-trimethyl-, in intricate chemical environments is primarily associated with high-temperature processes where a variety of reactive molecular fragments are produced. Its formation is not typically a targeted outcome of controlled synthesis but rather a product of complex reaction networks, such as those found in pyrolysis and other thermochemical conversion methods.

Pyrolysis and Thermochemical Conversion Contexts

While specific studies detailing the formation of Benzenemethanamine, N,N,4-trimethyl- during pyrolysis are not extensively documented, its synthesis can be inferred from the thermal decomposition behavior of structurally related compounds. Pyrolysis involves the thermal degradation of materials at elevated temperatures in an oxygen-deficient atmosphere.

In the context of thermochemical conversion of biomass or other complex organic matter, a multitude of chemical compounds are generated. Should the feedstock contain molecules with p-methylbenzyl and dimethylamine moieties, high-temperature processing can lead to the fragmentation of these larger structures. Research on the pyrolysis of various nitrogen-containing organic compounds, such as melamine (B1676169) and hydroxylamine, demonstrates the release of ammonia (B1221849) and other nitrogenous species at elevated temperatures. researchgate.netresearchgate.net The co-pyrolysis of biomass with nitrogen-containing residues, for instance, has been shown to produce a wide array of nitrogenous compounds, including amides, nitriles, and N-heterocyclic chemicals. researchgate.net

Studies on the high-temperature pyrolysis of alkylbenzenes like 1,2,4-trimethylbenzene (B165218) and n-butylbenzene show that the primary decomposition pathways involve the cleavage of C-H and C-C bonds, leading to the formation of benzyl-type radicals. mdpi.comresearchgate.net For example, the pyrolysis of 1,2,4-trimethylbenzene can lead to the formation of p-xylene (B151628) through the loss of a methyl radical. mdpi.com Subsequent hydrogen abstraction from the methyl group of p-xylene would yield a p-methylbenzyl radical.

Therefore, in a complex chemical matrix undergoing pyrolysis, such as in the thermochemical conversion of certain industrial wastes or biomass, the presence of precursors for both p-methylbenzyl radicals and dimethylamino radicals could facilitate the formation of Benzenemethanamine, N,N,4-trimethyl-.

Radical Recombination Pathways in High-Temperature Processes

The formation of Benzenemethanamine, N,N,4-trimethyl- in high-temperature environments is most plausibly explained through radical recombination mechanisms. In these processes, thermally induced homolytic cleavage of chemical bonds generates highly reactive free radicals.

The key steps hypothesized for the formation of this compound are:

Formation of a p-methylbenzyl radical: In high-temperature processes like pyrolysis, compounds containing a p-xylene or a p-methylbenzyl moiety can undergo hydrogen abstraction from the benzylic position. This is a favorable process due to the resonance stabilization of the resulting benzyl radical. Studies on the pyrolysis of alkylbenzenes confirm the prevalence of benzyl radical formation. umich.edu

Formation of a dimethylaminyl radical: Nitrogen-containing compounds, particularly those with a dimethylamino group, can decompose at high temperatures to form a dimethylaminyl radical ((CH₃)₂N•). The thermal decomposition of various amines and other nitrogenous compounds is known to produce N-centered radicals. princeton.edu

Radical Recombination: The final step is the recombination of the p-methylbenzyl radical and the dimethylaminyl radical. This radical-radical coupling reaction is typically very fast and results in the formation of the stable Benzenemethanamine, N,N,4-trimethyl- molecule.

C₆H₄(CH₃)CH₂• + •N(CH₃)₂ → C₆H₄(CH₃)CH₂N(CH₃)₂

This pathway is contingent on the simultaneous presence and sufficient concentration of both types of radical precursors within the reaction environment.

Data Tables

Table 1: Key Radical Species and Potential Precursors

| Radical Species | Structure | Potential Precursor(s) in a High-Temperature Process |

|---|---|---|

| p-Methylbenzyl radical | C₆H₄(CH₃)CH₂• | p-Xylene, 1,4-Dimethyl-2-ethylbenzene, other p-substituted toluenes |

Table 2: Compound Names

| Compound Name |

|---|

| 1,2,4-trimethylbenzene |

| 1,4-Dimethyl-2-ethylbenzene |

| Ammonia |

| Benzenemethanamine, N,N,4-trimethyl- |

| Dimethylamine |

| N,N-Dimethylformamide |

| Hydroxylamine |

| Melamine |

| n-butylbenzene |

| p-Xylene |

Chemical Reactivity and Mechanistic Investigations of Benzenemethanamine, N,n,4 Trimethyl

Fundamental Reaction Pathways

The reactivity of Benzenemethanamine, N,N,4-trimethyl- is dictated by the presence of a nucleophilic tertiary amine and an electron-rich benzene (B151609) ring.

The tertiary amine group in Benzenemethanamine, N,N,4-trimethyl- possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with various electrophiles. The nucleophilicity of amines generally increases with the number of alkyl groups due to their electron-donating inductive effect. However, the reactivity of tertiary amines can be attenuated by steric hindrance around the nitrogen atom. In the case of Benzenemethanamine, N,N,4-trimethyl-, the presence of two methyl groups and a benzyl (B1604629) group can sterically hinder the approach of bulky electrophiles.

The nucleophilic character of the tertiary amine allows it to participate in reactions such as quaternization, where it reacts with alkyl halides to form quaternary ammonium (B1175870) salts.

Table 1: Factors Influencing Nucleophilicity of the Amine Moiety

| Factor | Effect on Nucleophilicity | Relevance to Benzenemethanamine, N,N,4-trimethyl- |

|---|---|---|

| Inductive Effect | Electron-donating alkyl groups increase electron density on nitrogen, enhancing nucleophilicity. | The three alkyl groups (two methyl, one p-methylbenzyl) increase the nucleophilicity of the nitrogen atom. |

| Steric Hindrance | Bulky groups around the nitrogen can impede reactions with electrophiles, reducing reactivity. | The N,N-dimethyl and the benzyl groups can create steric congestion, potentially lowering reactivity towards bulky electrophiles. |

The benzene ring of Benzenemethanamine, N,N,4-trimethyl- is substituted with a p-methyl group and a N,N-dimethylaminomethyl group. Both of these substituents are electron-donating and thus activate the aromatic ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. nih.gov

These activating groups direct incoming electrophiles to the ortho and para positions. In this molecule, the para position is already occupied by the methyl group. The N,N-dimethylaminomethyl group, being an activating group, will direct incoming electrophiles to its ortho positions (positions 2 and 6 of the benzene ring). The methyl group also directs to its ortho positions (positions 3 and 5). The cumulative effect of both groups strongly favors substitution at the positions ortho to the N,N-dimethylaminomethyl group. However, the steric bulk of the N,N-dimethylaminomethyl substituent may favor substitution at the less hindered ortho position.

A typical electrophilic aromatic substitution reaction involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. epa.gov Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. epa.gov

The tertiary amine functionality of Benzenemethanamine, N,N,4-trimethyl- can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deasianpubs.org The resulting N-oxide is a polar molecule with a dative bond between the nitrogen and oxygen atoms. thieme-connect.de These N-oxides can be useful as intermediates in organic synthesis. nih.gov

Furthermore, the benzylic position (the CH₂ group attached to the benzene ring) is susceptible to oxidation, especially under more vigorous conditions. khanacademy.org Strong oxidizing agents can lead to the formation of a carbonyl group at this position.

Table 2: Common Oxidation Reactions

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| N-Oxidation | H₂O₂, m-CPBA | Benzenemethanamine, N,N,4-trimethyl- N-oxide |

| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | Ketone at the benzylic position |

While tertiary amines are generally in a reduced state, specific transformations can be classified as reductions or amine interconversions. A key reaction for tertiary benzylamines is the cleavage of the N-benzyl bond. This can be achieved through catalytic transfer hydrogenolysis. thieme-connect.com In this process, a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst (e.g., 10% Pd/C), can selectively remove the benzyl group to yield the corresponding secondary amine, in this case, N,4-dimethylaniline. thieme-connect.com

Another method for the dealkylation of tertiary amines involves reaction with chloroformates, such as ethyl chloroformate. datapdf.com This reaction proceeds through a quaternary urethane (B1682113) salt intermediate, followed by the loss of the benzyl group as benzyl chloride, ultimately leading to a carbamate (B1207046) that can be hydrolyzed to the secondary amine. datapdf.com

Directed Functionalization Strategies

The inherent reactivity of Benzenemethanamine, N,N,4-trimethyl- can be harnessed for regioselective synthesis.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. acs.org The tertiary amine moiety in the N,N-dimethylaminomethyl substituent of Benzenemethanamine, N,N,4-trimethyl- can act as an effective DMG. nih.gov

The Lewis basic nitrogen atom of the amine coordinates to the Lewis acidic lithium of the organolithium reagent. acs.org This brings the basic alkyl group of the organolithium in close proximity to the ortho proton of the benzene ring, facilitating its abstraction and forming an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups specifically at the ortho position. This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. nih.gov

Quaternization Reactions and Ammonium Salt Formation

The formation of quaternary ammonium salts from Benzenemethanamine, N,N,4-trimethyl-, a tertiary amine, occurs via a class of bimolecular nucleophilic substitution (SN2) reactions known as the Menschutkin reaction. semanticscholar.org This process involves the alkylation of the tertiary amine with an alkyl or benzyl halide, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the halide. nih.gov The reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the displaced halide as the counter-ion.

The general synthetic approach involves reacting N,N-dimethylbenzylamine derivatives with an appropriate alkylating agent, such as an alkyl bromide or benzyl chloride. researchgate.netresearchgate.net The efficiency and rate of the quaternization are significantly influenced by the reaction conditions. A variety of solvents can be used, including acetone, chloroform, dimethylformamide (DMF), and ethanol. researchgate.net Polar solvents are typically preferred as they can stabilize the polar transition state, thereby increasing the reaction rate. nih.gov For instance, studies on the quaternization of N,N-dimethylalkylamines with benzyl chloride have found that aprotic polar solvents enhance the reaction rate more effectively than protic polar solvents. tue.nl The reaction temperature is also a critical parameter, with studies on related systems conducted at temperatures ranging from ambient to 70°C or higher. mostwiedzy.plmdpi.com

Upon completion, the resulting quaternary ammonium salt can be isolated and purified. Depending on the solvent and the product's solubility, the salt may precipitate directly from the reaction mixture. nih.gov Alternatively, purification can be achieved through techniques such as recrystallization or column chromatography. researchgate.net

Table 1: Representative Conditions for Quaternization of Tertiary Amines Data extrapolated from studies on analogous N,N-dimethylbenzylamine and N,N-dimethylalkylamine systems.

| Amine Reactant | Alkylating Agent | Solvent(s) | Temperature | Observations |

| N,N-dimethylbenzylamine | Long-chain n-alkyl bromides | Butanone | Reflux | Described as a convenient solvent for synthesis and purification. researchgate.net |

| N,N-dimethyldodecylamine | Benzyl Bromide | Methanol, Acetone, DMF | Varied | Reaction rate is highest in aprotic polar solvents (DMF, Acetone). tue.nl |

| N,N-dimethylaniline | Benzyl Chloride | Acetone | 300 K (27°C) | Reaction followed by conductometry; product is N-Benzyl-N,N-dimethylanilinium chloride. semanticscholar.orgsciensage.info |

| Tertiary Amine (General) | Alkyl Halide | Chloroform | 50-55 °C | Low dielectric constant solvent chosen to manage reactivity of other functional groups. nih.gov |

Reaction Mechanism Elucidation

Investigating the reaction mechanism of the quaternization of Benzenemethanamine, N,N,4-trimethyl- involves detailed spectroscopic and kinetic analyses to understand the nature of the transition state and any intermediates formed during the reaction.

Spectroscopic Studies of Reaction Intermediates

Spectroscopic methods are essential for characterizing the reactants, products, and any transient species involved in the quaternization process. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy provide critical insights into the reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of the reaction in real-time. magritek.com In ¹H NMR spectroscopy, the quaternization can be followed by observing the disappearance of signals corresponding to the reactant amine and the appearance of new signals for the quaternary ammonium product. researchgate.net For example, the chemical shifts of the protons on the carbon adjacent to the nitrogen atom (the benzylic and N-methyl protons) would be expected to shift downfield upon quaternization due to the increased positive charge on the nitrogen atom. This technique allows for the direct measurement of reactant consumption and product formation, which is crucial for kinetic analysis. magritek.com

Fourier-Transform Infrared (FTIR) spectroscopy provides information on the changes in functional groups. By comparing the spectra of the starting materials and the final product, one can confirm the formation of the quaternary salt. researchgate.netnih.gov For instance, the analysis would show the disappearance of vibrational modes associated with the tertiary amine and the appearance of new bands characteristic of the quaternary ammonium structure. researchgate.net

UV-Visible and Electron Paramagnetic Resonance (EPR) Spectroscopy can be employed to detect short-lived, high-energy intermediates. Time-resolved UV-Vis spectroscopy can identify transient species with distinct electronic absorption profiles. nih.gov In some complex reactions involving nitrogen and sulfur-containing rings, radical intermediates have been detected using EPR spectroscopy in conjunction with spin traps. nih.gov While the standard Menschutkin reaction is not typically considered a radical process, these techniques are invaluable for investigating potential alternative pathways or side reactions, and for characterizing the highly polar, charge-separated transition state. semanticscholar.orgnih.gov

Table 2: Spectroscopic Techniques for Mechanistic Investigation

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Reaction Monitoring & Structural Elucidation | Tracks changes in chemical shifts of protons and carbons near the reaction center, confirming product structure and reaction progress. magritek.comnih.gov |

| FTIR | Functional Group Analysis | Confirms conversion by showing the disappearance of reactant bands and the appearance of product-specific vibrational bands. researchgate.netnih.gov |

| UV-Vis | Detection of Electronic Transitions | Can identify transient intermediates that possess unique electronic absorption spectra. nih.gov |

| EPR | Detection of Radical Species | Used with spin traps to identify and characterize potential radical intermediates, confirming or ruling out radical pathways. nih.gov |

Kinetic Studies of Reaction Rates

Kinetic studies of the Menschutkin reaction for benzylamines provide quantitative data on reaction rates and the factors that influence them, further elucidating the reaction mechanism. semanticscholar.org The quaternization of tertiary amines with alkyl halides is typically a second-order reaction, being first-order with respect to the amine and first-order with respect to the alkyl halide. nd.eduias.ac.in

The rate of reaction can be monitored using several methods. A common technique involves measuring the increase in electrical conductivity of the solution over time, as the neutral reactants are converted into ionic products. semanticscholar.orgsciensage.info Alternatively, spectroscopic methods like ¹H NMR can be used to follow the change in concentration of reactants or products over time. magritek.comnd.edu

A key factor influencing the reaction rate is the solvent. The rate of quaternization increases dramatically with the polarity and dielectric constant of the solvent. semanticscholar.orgsciensage.info This is because the transition state is significantly more polar and charge-separated than the reactants. Polar solvents stabilize this transition state, lowering the activation energy and accelerating the reaction. semanticscholar.orgtue.nl

By conducting kinetic studies at various temperatures, important thermodynamic activation parameters can be determined. semanticscholar.orgsciensage.info

Activation Energy (Ea): The minimum energy required for the reaction to occur. A higher activation energy corresponds to a slower reaction. sciensage.info

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from reactants to the transition state.

Entropy of Activation (ΔS‡): The change in entropy when the reactants form the transition state. For the Menschutkin reaction, this value is typically negative, indicating that the transition state is more ordered than the reactants, which is consistent with two reactant molecules combining into a single, highly structured transition state complex. semanticscholar.orgsciensage.info

These kinetic parameters, derived from experimental data, are fundamental to constructing a plausible reaction mechanism that aligns with the empirical observations. semanticscholar.org

Table 3: Kinetic Parameters and Influencing Factors for Benzylamine (B48309) Quaternization Data based on kinetic studies of analogous N,N-dimethylaniline/benzyl chloride and related systems.

| Parameter | Description | Typical Findings |

| Reaction Order | The relationship between reactant concentration and reaction rate. | First-order in amine, first-order in alkyl halide (overall second-order). semanticscholar.orgnd.eduias.ac.in |

| Solvent Effect | Influence of the solvent's properties on the reaction rate. | Rate increases significantly with increasing solvent dielectric constant (polarity). semanticscholar.orgtue.nlsciensage.info |

| Activation Energy (Ea) | Energy barrier for the reaction. | Higher values are attributed to sterically hindered reactions. sciensage.info |

| Entropy of Activation (ΔS‡) | Change in disorder from reactants to the transition state. | Negative value indicates a more ordered transition state, consistent with an SN2 mechanism. semanticscholar.orgsciensage.info |

Role As a Reagent and Catalyst in Organic Transformations

Catalytic Applications in Organic Synthesis

The lone pair of electrons on the nitrogen atom allows Benzenemethanamine, N,N,4-trimethyl- to function as a catalyst in several reaction types, primarily by acting as a base or a nucleophile.

Tertiary amines are effective catalysts for a range of organic reactions. In the context of amidation, derivatives of the target compound have been shown to be catalytically active. For instance, the reaction between benzaldehyde (B42025) and N,4-dimethylbenzylamine can be catalyzed by rare earth/lithium complexes to form benzamides. researchgate.net In these systems, the amine is a substrate, but the underlying principle of amine reactivity is central. While direct catalysis by Benzenemethanamine, N,N,4-trimethyl- in a reaction like the Baylis-Hillman reaction is not extensively documented, similar tertiary amines are known to facilitate such transformations. researchgate.net These reactions typically involve the nucleophilic addition of the amine to an electrophile, forming a reactive zwitterionic intermediate that then engages the other reactant.

A notable example is the use of related tertiary amines in combination with other catalysts. Chiral tertiary amines have been used as co-catalysts with L-proline in the enantioselective Baylis-Hillman reaction, demonstrating the cooperative potential of amine catalysts in complex transformations. researchgate.net

Table 1: Representative Amine-Catalyzed Transformation

| Reaction | Amine Substrate/Catalyst System | Product | Key Finding | Reference |

| Amidation | N,4-dimethylbenzylamine with a yttrium complex catalyst | Benzamide | The amine acts as a substrate in a complex-catalyzed reaction, achieving quantitative yield under optimized conditions. | researchgate.net |

| Baylis-Hillman | Chiral tertiary amines with L-proline | Baylis-Hillman adducts | Tertiary amines can function as efficient co-catalysts, significantly impacting yield and enantioselectivity. | researchgate.net |

As a non-nucleophilic organic base, Benzenemethanamine, N,N,4-trimethyl- is suitable for promoting reactions that require proton abstraction without the complication of catalyst addition to the substrate. Its basicity is comparable to other tertiary amines like triethylamine, which are widely used in base-catalyzed processes. jmaterenvironsci.comresearchgate.net

These reactions include classic carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Michael addition. In a typical Knoevenagel condensation, the amine catalyst deprotonates an active methylene (B1212753) compound, generating a carbanion (nucleophile) which then attacks an aldehyde or ketone. researchgate.net Similarly, in Michael additions, the amine base can generate a nucleophile for conjugate addition to an α,β-unsaturated carbonyl compound. researchgate.net The efficiency of Benzenemethanamine, N,N,4-trimethyl- in these roles is attributed to its ability to facilitate the formation of the key nucleophilic intermediate. researchgate.net

Table 2: Examples of Base-Catalyzed Reactions

| Reaction Type | General Reactants | Role of Tertiary Amine Base | Typical Product | Reference |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Deprotonates the active methylene compound to form a nucleophilic carbanion. | α,β-unsaturated compound | researchgate.net |

| Michael Addition | α,β-unsaturated carbonyl + Nucleophile (e.g., from a C-H acid) | Deprotonates the C-H acid to generate the Michael donor. | 1,5-dicarbonyl compound | researchgate.net |

The role of tertiary amines as catalysts extends to polymerization reactions. Benzenemethanamine, N,N,4-trimethyl- can act as an initiator or catalyst in specific polymerization processes, such as the polymerization of N-substituted maleimides or in Michael addition polymerizations. researchgate.net In the case of Michael addition polymerization, the amine functions as a base catalyst, initiating the reaction between a monomer containing active hydrogen atoms (e.g., a dithiol) and a monomer with activated double bonds (e.g., a bismaleimide). This step-growth polymerization method is highly efficient and proceeds under mild conditions. researchgate.net

Furthermore, tertiary amines can catalyze the curing of epoxy resins and the formation of polyurethanes. While specific data for Benzenemethanamine, N,N,4-trimethyl- is limited, its structural and electronic properties suggest it would be effective in these applications, analogous to other tertiary amine catalysts used in the polymer industry.

Precursor for Ligand Design and Metal Complex Catalysis

The structure of Benzenemethanamine, N,N,4-trimethyl- provides a robust scaffold that can be elaborated into sophisticated ligands for metal-catalyzed reactions. The aromatic ring and the benzylic position are amenable to functionalization, allowing for the synthesis of multidentate ligands.

Derivatives of benzenemethanamines are valuable precursors in the synthesis of ligands for transition metal complexes. A key strategy involves the ortho-metalation of the aromatic ring. For example, the closely related N,N-dimethylbenzylamine can be α-metalated to form organometallic rare-earth complexes. researchgate.netresearchgate.net These complexes themselves can serve as precatalysts for reactions like hydrophosphination and hydrophosphorylation. researchgate.net

This approach allows for the creation of a C-N bidentate chelate system, where the metal is bound to both the amine's nitrogen and a carbon atom on the aromatic ring. Further functionalization of the ring or the methyl groups on the nitrogen can lead to a wide diversity of ligand structures with tailored steric and electronic properties for specific catalytic applications. biointerfaceresearch.com

Table 3: Catalytic Applications of Metal Complexes Derived from Benzenemethanamine Analogs

| Precursor Ligand | Metal | Catalytic Application | Key Feature | Reference |

| N,N-dimethylbenzylamine | Lanthanum (La) | Hydrophosphination, Hydrophosphorylation | The complex acts as a precatalyst, enabling atom-efficient C-P bond formation with high regioselectivity. | researchgate.net |

| N,N-dimethylbenzylamine | Calcium (Ca) | Cross-dehydrocoupling of amines and silanes | The complex displays high activity and chemoselectivity under mild conditions. | researchgate.net |

Pincer ligands are multidentate ligands that bind to a central metal atom via three co-planar atoms, forming a "pincer-like" grip. The benzenemethanamine framework is an ideal starting point for creating [CNC] or [CNN] type pincer ligands. By functionalizing the two ortho positions of the benzene (B151609) ring with donor groups (e.g., phosphino, amino, or other heterocyclic groups), a tridentate ligand can be synthesized where the original benzylic amine moiety serves as the central donor.

For example, a synthetic pathway could involve the double ortho-lithiation of a protected Benzenemethanamine, N,N,4-trimethyl- derivative, followed by quenching with an appropriate electrophile (e.g., chlorodiphenylphosphine) to install the side-arm donors. The resulting pincer ligand can then be coordinated to various transition metals, such as palladium, nickel, or aluminum, creating highly stable and catalytically active complexes for a range of transformations, including cross-coupling and C-H activation reactions. nih.govfigshare.com

Chelation Properties and Coordination Chemistry

The nitrogen atom in Benzenemethanamine, N,N,4-trimethyl- possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. While specific studies on the chelation properties of this exact compound are not extensively documented, the broader class of benzylamines is known to form stable complexes with various transition metals. For instance, benzylamine (B48309) and its derivatives can coordinate to metals like palladium, forming cyclopalladated complexes. tandfonline.com These complexes often exhibit catalytic activity and are valuable intermediates in organic synthesis.

The coordination of substituted benzamidrazones, which share structural similarities with benzylamines, with late-transition metals has been shown to result in either κ2-N,N-chelating ligands or, under specific conditions, κ2-N,C-coordinated complexes through C-H activation. nih.gov This suggests that Benzenemethanamine, N,N,4-trimethyl-, with its tertiary amine and benzyl (B1604629) group, could potentially engage in similar coordination behavior, acting as a directing group for metallation reactions. The electronic and steric properties imparted by the N,N-dimethyl and the p-methyl groups would influence the stability and reactivity of any resulting metal complexes. Further research into the specific coordination chemistry of Benzenemethanamine, N,N,4-trimethyl- could unveil novel catalytic applications.

Auxiliary in Stereoselective Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. sigmaaldrich.com While Benzenemethanamine, N,N,4-trimethyl- is not itself a chiral molecule, its derivatives can be employed in stereoselective reactions. For example, chiral amine intermediates derived from related structures are used in the synthesis of enantiomerically pure pharmaceutical compounds. google.com

The principle of using chiral amines as auxiliaries is well-established. For instance, pseudoephenamine, a chiral amino alcohol, serves as a versatile chiral auxiliary in asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu Similarly, tert-butanesulfinamide has been extensively used as a chiral reagent for the asymmetric synthesis of a wide variety of amines, including those found in numerous approved drugs. yale.edu Although direct applications of Benzenemethanamine, N,N,4-trimethyl- as a chiral auxiliary are not reported, its structural framework is relevant to the design of new chiral ligands and auxiliaries.

Applications as a Building Block in Complex Molecule Construction

The structural features of Benzenemethanamine, N,N,4-trimethyl- make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Role in Synthetic Pathways of Advanced Organic Compounds

The benzylamine moiety is a common structural motif in a vast array of biologically active compounds. The presence of the tertiary amine in Benzenemethanamine, N,N,4-trimethyl- provides a handle for further functionalization. For example, N-alkylation of amines is a fundamental reaction in the synthesis of many pharmaceuticals and agrochemicals. semanticscholar.org

The deaminative coupling of benzylamines with arylboronic acids represents a metal-free method for the formation of diarylmethanes, which are core structures in many organic compounds. rsc.org While this specific reaction was demonstrated with primary benzylamines, the underlying principle of activating the benzylic position is relevant. The N,N,4-trimethyl substitution pattern can influence the reactivity and selectivity of such transformations.

Synthetic Methodologies Utilizing its Amine Functionality

The tertiary amine functionality of Benzenemethanamine, N,N,4-trimethyl- is a key feature for its application in synthesis. Tertiary amines can act as bases, nucleophiles, or directing groups in various organic reactions.

One important application of related tertiary amines is in the formation of quaternary ammonium (B1175870) salts. For instance, a novel cationic chitosan (B1678972) derivative, N-[4-(N,N,N-trimethylammonium)benzyl]chitosan chloride, was synthesized through the reductive amination of chitosan with 4-formyl-N,N,N-trimethylanilinium iodide. nih.gov This demonstrates a pathway where the benzylamine core is modified to create functional materials.

Furthermore, the benzylation of alcohols, a common protection strategy in organic synthesis, can sometimes lead to the formation of amine side products when DMF is used as a solvent. One such impurity identified is an N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can act as a catalyst poison in certain reactions. researchgate.net This highlights the reactivity of the benzylamine system and the importance of understanding potential side reactions in synthetic design.

Spectroscopic and Advanced Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed atomic structure of Benzenemethanamine, N,N,4-trimethyl-. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon framework and the environment of each proton, confirming the compound's connectivity and stereochemistry.

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of Benzenemethanamine, N,N,4-trimethyl- generates a distinct signal, or chemical shift (δ), measured in parts per million (ppm).

Table 1: Representative ¹³C NMR Chemical Shifts for Benzenemethanamine, N,N,4-trimethyl-

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |

| Aromatic C (quaternary) | 136.1 |

| Aromatic C-H | 129.0 |

| Aromatic C-H | 128.8 |

| Aromatic C (quaternary) | 135.5 |

| Methylene (B1212753) (-CH₂-) | 64.1 |

| N-Methyl (-N(CH₃)₂) | 45.3 |

| Aryl-Methyl (-CH₃) | 21.0 |

Note: Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions.

Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy complements ¹³C NMR by providing detailed information about the hydrogen atoms in the molecule. It reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

In the ¹H NMR spectrum of Benzenemethanamine, N,N,4-trimethyl-, the aromatic protons on the para-substituted ring typically appear as two distinct doublets in the range of 7.1-7.2 ppm. The singlet corresponding to the six protons of the two equivalent N-methyl groups is found further upfield, typically around 2.2-2.3 ppm. The benzylic methylene protons (-CH₂-) adjacent to the nitrogen atom show a singlet around 3.4 ppm, and the protons of the methyl group attached to the aromatic ring produce a singlet near 2.3 ppm.

Table 2: Representative ¹H NMR Data for Benzenemethanamine, N,N,4-trimethyl-

| Proton(s) | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |

| Aromatic H | ~7.19 | Doublet | 2H |

| Aromatic H | ~7.10 | Doublet | 2H |

| Methylene (-CH₂-) | ~3.40 | Singlet | 2H |

| Aryl-Methyl (-CH₃) | ~2.32 | Singlet | 3H |

| N-Methyl (-N(CH₃)₂) | ~2.22 | Singlet | 6H |

Note: Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For Benzenemethanamine, N,N,4-trimethyl-, MS provides unequivocal confirmation of its molecular formula (C₁₀H₁₅N) and offers insights into its structure through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In research, GC-MS is frequently used to identify Benzenemethanamine, N,N,4-trimethyl- in complex mixtures. The compound is first volatilized and passed through a GC column, where it separates from other components based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum that serves as a chemical fingerprint. This allows for both qualitative identification and quantitative analysis.

Fragmentation Patterns and Structural Information

Under electron ionization (EI) conditions in a mass spectrometer, Benzenemethanamine, N,N,4-trimethyl- undergoes predictable fragmentation. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight, approximately 149.

The most prominent feature in the mass spectrum is typically the base peak, which results from the most stable fragment ion formed. For this compound, the base peak is often observed at m/z 58. This fragment corresponds to the [CH₂=N(CH₃)₂]⁺ ion, formed by a characteristic alpha-cleavage (benzylic cleavage), which is a very favorable fragmentation pathway for N-benzyl amines. The loss of this fragment from the molecular ion results in a peak for the C₇H₇⁺ tropylium (B1234903) ion at m/z 91. The presence and relative abundance of these fragment ions provide definitive structural information that confirms the N,N,4-trimethylbenzylamine structure.

Table 3: Key Mass Spectrometry Fragments for Benzenemethanamine, N,N,4-trimethyl-

| m/z (Mass/Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

| 149 | Moderate | [C₁₀H₁₅N]⁺ (Molecular Ion) |

| 148 | Moderate | [M-H]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 58 | High (Often Base Peak) | [C₃H₈N]⁺ |

Note: Relative intensities can vary based on the specific MS instrument and ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of Benzenemethanamine, N,N,4-trimethyl- displays several characteristic absorption bands that confirm its key structural features.

Key absorptions include C-H stretching vibrations from the aromatic ring and the alkyl groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹ (around 2750-2950 cm⁻¹). The C-N stretching vibration of the tertiary amine is also a key indicator, typically appearing in the fingerprint region between 1000 and 1250 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region. An out-of-plane C-H bending band around 810 cm⁻¹ is characteristic of the 1,4-disubstituted (para) pattern of the benzene (B151609) ring.

Table 4: Characteristic IR Absorption Bands for Benzenemethanamine, N,N,4-trimethyl-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3020-3050 | C-H Stretch | Aromatic Ring |

| 2770-2960 | C-H Stretch | -CH₃ and -CH₂- |

| ~1614, ~1514 | C=C Stretch | Aromatic Ring |

| ~1456 | C-H Bend | -CH₃ and -CH₂- |

| ~1155 | C-N Stretch | Tertiary Amine |

| ~810 | C-H Bend (Out-of-plane) | 1,4-Disubstituted Benzene |

Note: Peak positions are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analysis of "Benzenemethanamine, N,N,4-trimethyl-", enabling its separation from starting materials, by-products, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography is a versatile technique for the separation and purity assessment of "Benzenemethanamine, N,N,4-trimethyl-". Given the compound's basic nature and moderate polarity, reversed-phase HPLC is a commonly employed mode.

Detailed research findings indicate that the separation of tertiary amines like "Benzenemethanamine, N,N,4-trimethyl-" can be effectively achieved using C18 or specialized polar-embedded stationary phases. sielc.com For instance, a method for the closely related compound, N,N-dimethylbenzylamine, utilizes a mixed-mode column that combines reversed-phase and ion-exchange mechanisms, which is particularly effective for separating basic compounds. sielc.com The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the amine. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak symmetry and ensure consistent ionization for mass spectrometry (MS) detection. sielc.comsielc.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as the benzene ring provides a suitable chromophore. For more sensitive and specific analysis, especially in complex matrices or for trace-level impurity profiling, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. sielc.com

Table 1: Illustrative HPLC Method Parameters for the Analysis of Benzenemethanamine, N,N,4-trimethyl-

| Parameter | Value |

| Column | Mixed-Mode C18/Ion-Exchange (e.g., Primesep 200), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | UV at 210 nm and 254 nm; or Mass Spectrometer (ESI+) |

| Expected Retention Time | Dependent on the specific gradient and column, but typically in the mid-to-late region of the chromatogram. |

This table presents a typical set of parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and analytical goals.

Gas Chromatography is a powerful technique for the purity assessment of volatile and thermally stable compounds like "Benzenemethanamine, N,N,4-trimethyl-". Its high resolution makes it ideal for separating structurally similar impurities.

In the analysis of amines by GC, column selection is critical to prevent peak tailing caused by the interaction of the basic amine with acidic silanol (B1196071) groups on the column surface. analytice.com Therefore, base-deactivated columns or those with a polyethylene (B3416737) glycol (wax) stationary phase are often preferred. A common approach involves using a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase.

The analysis is typically performed with a temperature-programmed oven to ensure the efficient elution of the analyte and any less volatile impurities. The carrier gas is usually an inert gas like helium or nitrogen. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable, providing both retention time and mass spectral data for structural elucidation. nih.gov In some cases, derivatization with reagents like benzoyl chloride can be employed to improve the chromatographic behavior and detection of related amine impurities. bohrium.comnih.gov

Table 2: Representative GC Method Parameters for the Purity Assessment of Benzenemethanamine, N,N,4-trimethyl-

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

This table provides a representative set of GC parameters. Method optimization is typically required for specific applications.

Theoretical and Computational Chemistry Studies of Benzenemethanamine, N,n,4 Trimethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with a high degree of accuracy. nih.gov A typical DFT analysis would involve optimizing the molecular geometry of Benzenemethanamine, N,N,4-trimethyl- to find its most stable three-dimensional structure and then calculating various electronic properties.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. youtube.comyoutube.com A key aspect of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

A frontier orbital analysis for Benzenemethanamine, N,N,4-trimethyl- would map the distribution of electron density in these orbitals, identifying the likely sites for electrophilic and nucleophilic attack. However, specific calculations detailing the HOMO and LUMO energies and their spatial distributions for this compound are not available in published research.

Prediction of Reactivity and Selectivity

Based on the electronic structure data obtained from quantum chemical calculations, it is possible to predict the reactivity and selectivity of a molecule in chemical reactions.

Chemical Potential, Hardness, and Electrophilicity Index

Several global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify a molecule's reactivity:

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in the electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are valuable for comparing the reactivity of different molecules and for understanding their behavior in reactions. irjweb.com Currently, there are no published studies providing calculated values of these reactivity descriptors for Benzenemethanamine, N,N,4-trimethyl-.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Electron-accepting ability |

| Note: This table describes the general formulas and significance of these reactivity descriptors. Specific values for Benzenemethanamine, N,N,4-trimethyl- are not available. |

Reaction Pathway Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This involves mapping the potential energy surface of the reaction to identify the lowest energy pathway and to calculate the activation energy. Such modeling is instrumental in understanding reaction mechanisms and predicting reaction outcomes.

No specific reaction pathway modeling studies involving Benzenemethanamine, N,N,4-trimethyl- have been found in the scientific literature. Such studies could, for example, elucidate the mechanism of its synthesis or its reactions with various electrophiles or nucleophiles.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Benzenemethanamine, N,N,4-trimethyl-, identifying the most stable conformation (the one with the lowest energy) is crucial, as it is often the most populated and reactive form. A related compound, N,N-dimethylbenzylamine, has been suggested to have a single stable conformation at low temperatures. colostate.edu This suggests that the torsional angle between the phenyl ring and the aminomethyl group is a key determinant of its shape.

Stereochemical considerations would also be important if chiral centers were present or could be formed during a reaction. In the case of Benzenemethanamine, N,N,4-trimethyl-, it is achiral. A detailed computational conformational analysis would calculate the relative energies of different conformers to determine the global minimum energy structure. However, specific conformational analyses and stereochemical studies for Benzenemethanamine, N,N,4-trimethyl- are not documented in the available literature.

Molecular Dynamics Simulations and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on Benzenemethanamine, N,N,4-trimethyl- are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from its molecular structure and through computational studies of structurally analogous compounds. MD simulations, a powerful computational tool, are employed to simulate the physical movements of atoms and molecules, thereby providing insights into the nature and dynamics of intermolecular forces that govern the behavior of substances in condensed phases.

The primary intermolecular interactions expected for Benzenemethanamine, N,N,4-trimethyl- include van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions. The aromatic ring also allows for potential π-stacking and C-H···π interactions. Due to the absence of strong hydrogen bond donors (like O-H or N-H), the intermolecular forces are likely to be dominated by weaker interactions.

Computational techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in elucidating the nature and strength of these non-covalent interactions. For instance, studies on structurally similar molecules provide a framework for understanding the interactions involving Benzenemethanamine, N,N,4-trimethyl-.

A computational investigation of 4-methylbenzylammonium nitrate, a compound with a similar benzylammonium core, utilized DFT and Hirshfeld surface analysis to detail its non-covalent interactions. researchgate.net This study highlighted the significance of various weak interactions in the crystal packing. researchgate.net Similarly, a detailed analysis of the salt N,N,N-trimethyl-1-(4-vinylphenyl)methanaminium 4-vinylbenzenesulfonate, which features a cation closely related to Benzenemethanamine, N,N,4-trimethyl-, employed Hirshfeld surface analysis to explore the intermolecular contacts. nih.govresearchgate.net In this salt, C-H···O hydrogen bonds were found to be dominant in the crystal packing, along with C-H···π interactions. nih.govresearchgate.net

These analogous studies suggest that in a condensed phase, molecules of Benzenemethanamine, N,N,4-trimethyl- would likely engage in a complex network of weak intermolecular interactions. The methyl groups on the nitrogen atom and the benzyl (B1604629) ring, as well as the aromatic ring itself, would be key participants in these interactions.

The following table summarizes the types of intermolecular interactions that can be theoretically predicted for Benzenemethanamine, N,N,4-trimethyl- and the typical computational methods used to study them, based on research on analogous structures.

| Interaction Type | Description | Relevant Structural Feature | Typical Computational Analysis Method |

| Van der Waals Forces | Weak, non-specific attractions between molecules arising from temporary fluctuations in electron distribution (London dispersion forces) and permanent dipoles. | Entire molecule | Molecular Dynamics (MD) Simulations, DFT with dispersion correction |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. Can occur in parallel-displaced or T-shaped (edge-to-face) conformations. | Benzene (B151609) ring | Hirshfeld Surface Analysis, PIXEL energy calculations, DFT |

| C-H···π Interactions | A form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (the benzene ring) acts as the acceptor. | C-H bonds of methyl and methylene (B1212753) groups and the benzene ring | Hirshfeld Surface Analysis, QTAIM, NBO Analysis |

Further computational research, specifically molecular dynamics simulations and detailed quantum chemical calculations on dimers and larger clusters of Benzenemethanamine, N,N,4-trimethyl-, would be necessary to provide precise quantitative data on interaction energies and preferred geometric arrangements.

Environmental Research Contexts and Research Methodologies

Detection and Quantification in Environmental Matrices (Research Focused)

The detection of specific organic compounds like Benzenemethanamine, N,N,4-trimethyl- in complex environmental samples requires sophisticated analytical techniques capable of separating and identifying constituents from a diverse mixture.

Biomass pyrolysis is a thermal decomposition process that converts organic matter into bio-oil, biochar, and syngas. The resulting bio-oil is a complex liquid mixture containing hundreds of organic compounds. Its composition is highly dependent on the feedstock and pyrolysis conditions such as temperature and heating rate. mdpi.comliverpool.ac.uk

Research into the chemical makeup of bio-oils derived from lignocellulosic biomass, such as wood or agricultural residues, shows a prevalence of alkanes, aromatic compounds, and phenol (B47542) derivatives. mdpi.com However, small amounts of other compounds including ketones, esters, ethers, alcohols, and amines are also present. mdpi.com The presence and quantity of nitrogen-containing compounds in bio-oil are directly related to the nitrogen content of the original biomass feedstock. ed.ac.uk Analytical methods such as gas chromatography-mass spectrometry (GC/MS) are essential for identifying the individual components within these complex mixtures. nih.govresearchgate.net While specific detection of Benzenemethanamine, N,N,4-trimethyl- in pyrolysis liquids is not prominently documented in the literature, its formation is theoretically possible, particularly from biomass with high nitrogen content or from waste streams containing relevant precursor chemicals. The analysis would involve separating the volatile fraction of the bio-oil and identifying compounds based on their mass spectra. nist.gov

Table 1: General Chemical Composition of Biomass Pyrolysis Liquid (Bio-oil) This table provides a generalized overview of compound classes found in bio-oil from lignocellulosic biomass. Actual percentages vary significantly with feedstock and process conditions.

| Compound Class | General Composition Range (%) | Key Examples |

| Phenolics | 15 - 30 | Phenol, Guaiacol, Syringol, Catechol |

| Acids | 5 - 15 | Acetic acid, Formic acid |

| Ketones & Aldehydes | 10 - 20 | Acetone, Formaldehyde (B43269), Furfural, Hydroxyacetone |

| Sugars | 5 - 15 | Levoglucosan, Cellobiosan |

| Furans | 5 - 10 | Furan, 2-Furanmethanol |

| Alcohols | 2 - 10 | Methanol, Ethanol |

| Nitrogenous Compounds | <1 - 5 | Pyridines, Amines, Nitriles |

| Aromatic Hydrocarbons | 1 - 5 | Benzene (B151609), Toluene (B28343), Naphthalene |

Thermochemolysis is an analytical technique used for the in-situ derivatization of complex organic materials to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). msconsult.dk The method is often employed for the analysis of biopolymers, oils, waxes, and environmental samples like sediments. msconsult.dk

A common reagent used in this process is tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), which performs thermally assisted hydrolysis and methylation on polar compounds like carboxylic acids and phenols. msconsult.dk This derivatization increases the volatility and thermal stability of the analytes, allowing for better chromatographic separation and identification. msconsult.dk While this technique is primarily documented for the analysis of fatty acids and lignin, it can be applied to other complex materials containing nitrogenous compounds. The high temperatures and reactive environment could potentially lead to the identification of compounds like Benzenemethanamine, N,N,4-trimethyl- if present in a complex, polymeric matrix being analyzed.

Abiotic Transformation Pathways in Environmental Models

Understanding the abiotic transformation of a chemical is key to predicting its environmental fate, persistence, and potential impact. These pathways include degradation initiated by light or reactions with common environmental reactants.

Photochemical degradation involves the breakdown of a compound by light, often in the presence of a photosensitizer or photocatalyst. Research on benzylamines demonstrates that these compounds can undergo photocatalytic oxidation. Studies using visible light and various photocatalysts have shown the conversion of primary and secondary benzylamines into corresponding imines. researchgate.netpsu.edu For example, the photooxidation of 4-methoxybenzylamine (B45378) can be efficiently achieved using a porphycene (B11496) sensitizer (B1316253) and visible light, yielding N-benzylidenebenzylamine. psu.edu Another study showed that Bi-ellagate, a metal-organic framework, can act as a photocatalyst for the coupling of benzylamine (B48309) under mild conditions. acs.org

For a tertiary amine like Benzenemethanamine, N,N,4-trimethyl-, a plausible photochemical pathway would involve oxidation. Flavin derivatives, for instance, can catalyze the aerobic photooxidation of benzylic substrates, including benzyl (B1604629) amines. researchgate.net These processes suggest that, in the presence of sunlight and suitable photocatalytic materials (such as certain minerals or dissolved organic matter in surface waters), Benzenemethanamine, N,N,4-trimethyl- could be transformed into other compounds, reducing its concentration in the environment.

DMBA is reported to be stable under normal storage conditions but can degrade when exposed to acids or strong oxidizers. atamanchemicals.com It is slightly soluble in water, a prerequisite for hydrolysis, though degradation via this pathway is not considered rapid under neutral pH conditions. bdmaee.net

More significant transformation occurs through oxidation. Studies on the degradation of DMBA during water treatment processes like chlorination and chloramination show that it can be effectively broken down. rsc.orgnih.gov The primary degradation pathway involves the formation of an imine intermediate, which then hydrolyzes to produce benzaldehyde (B42025) and dimethylamine (B145610), or formaldehyde and N-methylbenzylamine. rsc.org During chloramination, a process used for disinfection, DMBA has been shown to be a precursor to the formation of N-nitrosodimethylamine (NDMA), a disinfection byproduct of toxicological concern. rsc.orgnih.gov Furthermore, in anaerobic biological reactors, DMBA has been observed to undergo significant biodegradation, whereas the related compound N-methylbenzylamine proved more resistant. nih.gov

Table 2: Key Degradation Products of N,N-dimethylbenzylamine (DMBA) via Oxidation Based on pathways identified during chlorination and chloramination studies. rsc.org

| Precursor Compound | Degradation Product | Pathway Intermediate/Co-Product |

| N,N-dimethylbenzylamine | Benzaldehyde | Dimethylamine |

| N,N-dimethylbenzylamine | Formaldehyde | N-methylbenzylamine |

| N,N-dimethylbenzylamine | N-Nitrosodimethylamine (NDMA) | (During chloramination) |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies